molecular formula C15H17FN2O2 B2926346 N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide CAS No. 2411276-52-1

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide

Cat. No. B2926346
CAS RN: 2411276-52-1
M. Wt: 276.311
InChI Key: YLCVUPHUAQDRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide, also known as BAY-678, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. BAY-678 has been shown to selectively inhibit BET proteins, making it a promising therapeutic candidate for various diseases, including cancer and inflammation.

Mechanism of Action

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting transcriptional activation of target genes. This leads to a decrease in the expression of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In immune cells, it inhibits the production of pro-inflammatory cytokines and reduces immune cell recruitment to the site of inflammation, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide is its selectivity for BET proteins, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation is its low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide research. One potential application is in combination therapy for cancer, where it could be used in combination with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in inflammatory diseases, where it could be used as a targeted therapy to reduce inflammation without the side effects associated with non-specific immunosuppression. Additionally, further research could be done to optimize the potency and selectivity of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide for BET proteins.

Synthesis Methods

The synthesis of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide involves a series of chemical reactions, starting with the reaction of 3-fluoropyridine-2-carbaldehyde with cyclopentylmagnesium bromide to form a cyclopentyl alcohol intermediate. This intermediate is then reacted with tert-butyl 2-bromoacetate to form a cyclopentyl ester. The ester is then converted to the corresponding acid, which is reacted with propargylamine to form the final product, N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide.

Scientific Research Applications

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. In cancer research, N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy candidate.
In inflammation research, N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the recruitment of immune cells to the site of inflammation. This makes it a potential therapeutic candidate for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-6-13(19)18-15(8-3-4-9-15)11-20-14-12(16)7-5-10-17-14/h5,7,10H,3-4,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVUPHUAQDRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCCC1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.